3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride is a synthetic compound recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological disorders. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is notable for its structural complexity and biological activity.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical intermediates. Specific synthesis techniques have been documented in patent literature and scientific articles, highlighting its relevance in chemical research and drug development.
3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride falls under the category of quinoline derivatives. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. This classification is significant as it often correlates with specific biological activities and therapeutic potentials.
The synthesis of 3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride involves several key steps:
The synthetic route may utilize various techniques including:
The molecular formula of 3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride is . The structure consists of a quinoline ring fused with a piperidine moiety, contributing to its unique chemical properties.
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound allows researchers to predict potential interactions with biological targets, which is essential for drug design.
The mechanism of action for 3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride involves interactions at the molecular level with specific receptors or enzymes in biological systems. While specific pathways may vary depending on the target disease, general mechanisms may include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are frequently used to confirm the identity and purity of synthesized compounds.
3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride has several scientific uses:
3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride (CAS RN: 1220034-96-7) represents a structurally complex small molecule that integrates two privileged nitrogen-containing heterocyclic systems in medicinal chemistry. This hydrochloride salt features a molecular formula of C₁₅H₂₁ClN₂O and a molecular weight of 280.79 g/mol, as documented in chemical supplier specifications [1] [5] [7]. The compound is characterized by the fusion of a partially saturated quinoline moiety (3,4-dihydroquinoline) linked via a carbonyl bridge to a piperidine ring—an architectural motif increasingly recognized for its three-dimensional complexity and potential for target engagement. Its structural registration under the identifier MFCD13562218 provides a standardized reference for pharmacological screening and development activities [1] [7].
The presence of both basic nitrogen atoms (piperidine and quinoline) facilitates salt formation, enhancing aqueous solubility—a critical pharmacokinetic parameter for drug candidates. This hybrid molecule exemplifies contemporary drug design strategies that merge complementary pharmacophores to yield novel bioactivity profiles. As evidenced by its commercial availability from specialized suppliers like Matrix Scientific and Arctom Scientific, this compound serves as a building block in drug discovery pipelines targeting neurological disorders, infectious diseases, and oncology [1] [5]. Its inclusion in diverse screening libraries underscores the pharmaceutical industry's interest in structurally sophisticated heterocyclic hybrids for addressing complex disease mechanisms.
Table 1: Fundamental Identification Data for 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride
Property | Specification |
---|---|
CAS Registry Number | 1220034-96-7 |
IUPAC Name | 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride |
Molecular Formula | C₁₅H₂₁ClN₂O |
Molecular Weight | 280.79 g/mol |
MDL Number | MFCD13562218 |
Storage Conditions | Sealed in dry, room temperature |
SMILES Notation | O=C(N1CCCC2=C1C=CC=C2)C3CNCCC3.[H]Cl |
Quinoline-piperidine hybrids constitute a structurally diverse class of bioactive compounds characterized by their three-dimensional complexity and ability to interact with multiple biological targets. The 3,4-dihydroquinoline component provides a partially saturated bicyclic system that combines the aromatic character of quinoline with the conformational flexibility of alicyclic systems—a feature that significantly influences binding interactions and metabolic stability . Piperidine, a ubiquitous scaffold in FDA-approved drugs, introduces a basic nitrogen atom capable of forming salt bridges with biological targets and enhances solubility through protonation . Molecular hybridization of these pharmacophores creates a novel chemotype that demonstrates enhanced binding specificity compared to individual components.
The spatial arrangement of this hybrid scaffold enables simultaneous engagement with complementary regions of target proteins. Crystallographic studies of structurally analogous compounds reveal that the piperidine ring frequently adopts a chair conformation, while the dihydroquinoline system maintains planarity, creating a distinctive molecular topology [4]. This geometric configuration facilitates interactions with deep hydrophobic pockets in enzyme active sites while allowing hydrogen bonding through the carbonyl linker and basic nitrogen atoms. Quantitative structure-activity relationship (QSAR) analyses of similar hybrids indicate that electronic properties of the quinoline ring system, particularly electron density distribution, significantly influence receptor affinity and selectivity [6].
Functionally, quinoline-piperidine hybrids demonstrate remarkable target versatility, evidenced by their presence in compounds targeting histone demethylases (KDM2B inhibitors for cancer therapy), cholinesterases (Alzheimer's therapeutics), and microbial enzymes [6]. This target promiscuity stems from the scaffold's ability to mimic natural substrates while providing sites for strategic substitution that fine-tune pharmacological properties. The protonatable nitrogen atoms facilitate blood-brain barrier penetration, making this hybrid particularly valuable for central nervous system targets . Synthetic accessibility further enhances the pharmaceutical appeal of this scaffold, as both quinoline and piperidine precursors are commercially abundant and amenable to diverse functionalization strategies [1] [4].
Table 2: Biologically Significant Quinoline-Piperidine Hybrid Derivatives and Their Applications
Hybrid Structure | Biological Activity | Molecular Target |
---|---|---|
(Piperidin-3-yl)(naphthalen-2-yl)methanone | Histone demethylase inhibition | KDM2B (anticancer) |
5-(Thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-piperidine | Antimicrobial/antiviral potential | Microbial enzymes |
Piperidinyl-indole derivatives | Complement system inhibition | Factor B (inflammatory disorders) |
(2-Hydroxy-phenyl)-(4-Me-3,4-dihydro-2H-quinolin-1-yl)-methanone | Cholinesterase modulation | AChE (neurological disorders) |
The methanone (carbonyl) linker in 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride serves as a critical molecular spacer that simultaneously provides conformational constraint and electronic modulation. This carbonyl bridge establishes a planar connection between the heterocyclic components, creating a defined dihedral angle that influences three-dimensional positioning of pharmacophoric elements [4] [9]. Crystallographic analysis of analogous compounds reveals that the carbonyl group typically forms dihedral angles of approximately 4-87° with adjacent ring systems, balancing co-planarity with three-dimensional accessibility to biological targets [4].
Electronically, the methanone linker introduces a polarized region that facilitates dipole-dipole interactions with target proteins while reducing molecular flexibility compared to alkyl chains. This partial rigidity enhances binding specificity by limiting conformational entropy loss upon target engagement—a key factor in optimizing binding free energy . The carbonyl oxygen serves as a hydrogen bond acceptor, potentially interacting with serine residues in enzyme active sites or backbone amides in receptor binding pockets. Meanwhile, the sp²-hybridized carbon atom prevents free rotation, maintaining optimal spatial orientation between the quinoline and piperidine pharmacophores for simultaneous target engagement [4].
Structure-activity relationship (SAR) studies demonstrate that modifications to the methanone bridge significantly impact bioactivity. Replacement with sulfonyl or methylene groups in analogous compounds typically reduces potency, underscoring the carbonyl's electronic importance beyond mere connectivity [6]. In antimicrobial and anticancer derivatives, the methanone linker enhances membrane permeability by moderating overall basicity while maintaining optimal LogP values (typically 2-4), facilitating cellular uptake [6]. The bioisosteric versatility of this functional group enables rational drug optimization—replacement with thiocarbonyl or reversed amide groups provides access to diverse activity profiles while retaining the core hybrid structure .
Heterocyclic alkaloid derivatives containing quinoline and piperidine frameworks demonstrate expansive therapeutic potential across multiple disease domains, particularly in oncology and antimicrobial therapy. The structural resemblance to natural alkaloids enables these synthetic derivatives to interact with biological targets typically modulated by endogenous compounds, providing a strategic advantage in drug design . Derivatives structurally related to 3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone hydrochloride have shown particular promise as epigenetic modulators and enzyme inhibitors.
Anticancer Applications: Quinoline-piperidine hybrids function as potent inhibitors of histone demethylases (KDMs), specifically targeting KDM2B—an enzyme implicated in tumor progression through epigenetic regulation. Patent literature describes structurally similar (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives that selectively inhibit KDM2B, inducing differentiation and apoptosis in leukemia cell lines at nanomolar concentrations [6]. The mechanism involves chelation of iron ions within the enzyme's catalytic domain through strategic nitrogen positioning enabled by the hybrid scaffold. Molecular modeling indicates that the partially saturated quinoline moiety intercalates with DNA while the piperidine nitrogen coordinates with catalytic metal ions, creating dual-targeting functionality [6] [8].
Anti-Infective Potential: Structural analogs incorporating thiophene or oxadiazole extensions to the piperidine-quinoline core demonstrate broad-spectrum antimicrobial activity. Recent studies highlight synergistic effects when these hybrids are combined with conventional antibiotics against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism appears to involve inhibition of dihydrofolate reductase (DHFR)—an enzyme essential for bacterial nucleotide synthesis—where the quinoline system mimics pteridine interactions while the piperidine moiety occupies the lipophilic cavity . Additionally, Schiff base derivatives of similar hybrids exhibit significant antiviral activity, potentially through inhibition of viral neuraminidase and integrase enzymes .
Neurological Therapeutics: Derivatives featuring hydroxyl substitutions demonstrate acetylcholinesterase (AChE) inhibition for Alzheimer's disease management. Molecular docking studies of compounds structurally analogous to the hydrochloride salt reveal dual-binding site interactions, with the protonated piperidine forming cation-π interactions with the catalytic anionic site, while the quinoline moiety engages peripheral anionic sites through hydrophobic contacts [9]. This dual engagement mechanism enhances inhibitory specificity and potency compared to single-target inhibitors.
Table 3: Therapeutic Applications of Quinoline-Piperidine Hybrid Derivatives
Therapeutic Area | Mechanism of Action | Biological Activity | Reference Compound |
---|---|---|---|
Oncology | Histone demethylase inhibition | IC₅₀ = 15-50 nM against leukemia cell lines | (Piperidin-3-yl)(naphthalen-2-yl)methanone |
Bacterial Infections | Dihydrofolate reductase inhibition | MIC = 2-8 μg/mL against Gram-positive pathogens | 5-(Thiophen-2-yl)oxadiazole-piperidine |
Neurological Disorders | Acetylcholinesterase inhibition | IC₅₀ = 0.8-3.2 μM for AChE | (2-Hydroxy-phenyl)-quinolinyl-methanone |
Viral Infections | Neuraminidase/integrase inhibition | EC₅₀ = 5-15 μM against influenza strains | Schiff base derivatives of quinoline-piperidine |
The structural versatility of the quinoline-piperidine scaffold enables rational optimization for specific therapeutic applications. Introduction of electron-withdrawing groups to the quinoline ring enhances anticancer activity, while hydrophobic substitutions on the piperidine nitrogen improve blood-brain barrier penetration for neurological targets [6]. These strategic modifications, coupled with the inherent target diversity of the core structure, position quinoline-piperidine methanone derivatives as privileged scaffolds for addressing unmet medical needs across multiple disease domains. Future research directions include developing isoform-selective epigenetic modulators and overcoming antimicrobial resistance through hybrid antibiotics that simultaneously engage multiple bacterial targets [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7